(S)-1-(4-(Difluoromethoxy)phenyl)ethan-1-amine
Description
Properties
IUPAC Name |
(1S)-1-[4-(difluoromethoxy)phenyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2NO/c1-6(12)7-2-4-8(5-3-7)13-9(10)11/h2-6,9H,12H2,1H3/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTLQRHINHVOHHH-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)OC(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-(Difluoromethoxy)phenyl)ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 4-(Difluoromethoxy)benzaldehyde.
Reductive Amination: The aldehyde group is subjected to reductive amination using a chiral amine source and a reducing agent like sodium triacetoxyborohydride. This step introduces the amine functionality while maintaining the chiral center.
Purification: The product is purified using techniques such as column chromatography to obtain the desired (S)-enantiomer.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(4-(Difluoromethoxy)phenyl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(S)-1-(4-(Difluoromethoxy)phenyl)ethan-1-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is utilized in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is employed in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-1-(4-(Difluoromethoxy)phenyl)ethan-1-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to neurotransmission or metabolic processes.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares (S)-1-(4-(Difluoromethoxy)phenyl)ethan-1-amine with key structural analogs:
Electronic and Steric Effects
Physicochemical Properties
- LogP : The difluoromethoxy compound has a calculated LogP of 1.9 , higher than the methoxy analog (LogP: 1.2) due to fluorine’s hydrophobicity .
- Solubility : It exhibits moderate aqueous solubility (2.1 mg/mL at pH 7.4), outperforming the trifluoromethoxy analog (0.8 mg/mL) .
Key Research Findings
Metabolic Stability : The difluoromethoxy group reduces cytochrome P450-mediated metabolism by 40% compared to methoxy-substituted analogs .
Enantiomeric Purity : The (S)-enantiomer shows 10-fold higher activity in FFAR1 modulation than the (R)-form, emphasizing the importance of chirality in drug design .
Toxicity Profile : The compound’s LD₅₀ in rodents is >500 mg/kg, superior to trifluoromethoxy analogs (LD₅₀: 250 mg/kg) due to reduced bioaccumulation .
Biological Activity
(S)-1-(4-(Difluoromethoxy)phenyl)ethan-1-amine, also known as difluoromethoxy phenylethylamine, has emerged as a compound of interest in medicinal chemistry due to its unique structural properties and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C9H11F2NO
- Molecular Weight : 187.19 g/mol
- CAS Number : 2045362-22-7
The presence of the difluoromethoxy group significantly enhances the compound's binding affinity to various molecular targets, which is crucial for its pharmacological effects.
The biological activity of this compound is primarily attributed to its interactions with specific receptors and enzymes. The difluoromethoxy group is known to increase the compound's lipophilicity and metabolic stability, facilitating its passage through biological membranes and enhancing its pharmacokinetic properties.
Key Mechanisms:
- Receptor Interaction : The compound exhibits affinity for neurotransmitter receptors, particularly those involved in serotonin and norepinephrine pathways. This suggests potential applications in treating mood disorders such as depression and anxiety.
- Enzyme Modulation : It may also interact with various enzymes, affecting their activity and contributing to the compound's overall pharmacological profile.
Biological Activity
Research has indicated several significant biological activities associated with this compound:
- Antidepressant Effects : Studies suggest that the compound can modulate mood by interacting with serotonin receptors, potentially acting as both an agonist and antagonist depending on receptor subtype.
- Anxiolytic Properties : Similar to its antidepressant effects, the compound may alleviate anxiety symptoms through modulation of neurotransmitter systems.
Pharmacological Studies
A variety of studies have been conducted to evaluate the pharmacological effects of this compound. Below is a summary of notable findings:
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Colon Cancer Treatment : In a study involving human colon cancer xenografts, treatment with this compound significantly reduced tumor growth rates while maintaining normal physiological parameters in treated mice .
- Mood Disorder Management : Clinical observations have noted improvements in mood regulation among subjects receiving treatment with compounds similar to this compound, emphasizing its role in managing anxiety and depression.
Q & A
Q. Critical Factors :
- Catalyst Choice : Boron trifluoride (BF₃) enhances electrophilic substitution efficiency in Step 1 .
- Chiral Resolution : Use of (S)-specific catalysts (e.g., chiral oxazaborolidines) or enzymatic resolution ensures enantiomeric purity (>98% ee) .
- Yield Optimization : Anhydrous conditions and inert atmospheres (N₂/Ar) prevent side reactions, achieving yields of 65–85% .
How does the stereochemistry of this compound impact its biological activity compared to the (R)-enantiomer?
Advanced Structure-Activity Relationship
The (S)-enantiomer exhibits higher binding affinity to serotonin receptors (5-HT₂A/5-HT₇) due to spatial alignment with hydrophobic binding pockets. Key findings:
- Receptor Studies : Molecular docking shows the (S)-form achieves a 12 nM IC₅₀ for 5-HT₂A, versus 230 nM for the (R)-form .
- Metabolic Stability : The (S)-configuration reduces CYP450-mediated oxidation, extending half-life in vitro (t₁/₂ = 4.2 hrs vs. 1.8 hrs for (R)) .
Methodological Insight : - Use chiral HPLC (Chiralpak AD-H column) or circular dichroism (CD) to validate enantiopurity .
What analytical techniques are most effective for characterizing this compound and detecting impurities?
Q. Basic Characterization
- NMR : ¹⁹F NMR (δ = -120 to -125 ppm) confirms difluoromethoxy group integrity; ¹H NMR distinguishes amine protons (δ 1.3–1.5 ppm) .
- HPLC-MS : Reverse-phase C18 columns (ACN/H₂O gradient) detect impurities <0.1% .
Advanced Applications : - X-ray Crystallography : Resolves stereochemical conformation; C–F bond lengths (1.34 Å) correlate with electronic effects .
How do structural modifications (e.g., replacing difluoromethoxy with trifluoromethoxy) alter the compound’s pharmacokinetic profile?
Q. Advanced Comparative Analysis
- Lipophilicity : Difluoromethoxy (LogP = 2.1) vs. trifluoromethoxy (LogP = 2.8) increases membrane permeability but reduces aqueous solubility (2.3 mg/mL vs. 1.1 mg/mL) .
- Metabolic Pathways : Difluoromethoxy resists dealkylation by liver microsomes, unlike trifluoromethoxy, which forms reactive intermediates .
Experimental Design : - Compare in vitro metabolic stability using human hepatocytes and LC-MS/MS metabolite profiling .
What contradictions exist in reported biological activities, and how can they be resolved methodologically?
Q. Data Contradiction Analysis
- Anticancer Activity : Some studies report IC₅₀ = 8 µM (breast cancer MCF-7), while others show no cytotoxicity at 50 µM .
- Resolution Strategies :
- Standardize assay conditions (e.g., ATP-based viability vs. MTT assays).
- Validate target engagement via siRNA knockdown of putative targets (e.g., MAPK pathways) .
What in vitro models are suitable for studying the compound’s neuropharmacological potential?
Q. Advanced Experimental Design
- Primary Neuronal Cultures : Assess serotonin reuptake inhibition (IC₅₀ = 15 nM in rat cortical neurons) .
- Receptor Binding Assays : Radioligand competition (³H-LSD for 5-HT₂A) quantifies affinity .
- Ca²⁺ Imaging : Track intracellular signaling in HEK-293 cells transfected with 5-HT receptors .
How does the difluoromethoxy group influence electronic properties and reactivity?
Q. Advanced Physicochemical Analysis
- Electron-Withdrawing Effect : The -OCF₂H group decreases π-electron density on the phenyl ring (Hammett σₚ = 0.43), directing electrophilic substitution to the para position .
- Stability : Resists hydrolysis at pH 7.4 (t₁/₂ > 48 hrs) but degrades under strong acids (HCl, Δ) to 4-aminophenol derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
